molecular formula C12H14F2N2O B1488551 (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 1292730-03-0

(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B1488551
CAS No.: 1292730-03-0
M. Wt: 240.25 g/mol
InChI Key: BMUOVICILYZPSL-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone: is a chemical compound with the molecular formula C12H14F2N2O and a molecular weight of 240.25 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 3-aminopiperidine with 2,6-difluorobenzoyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced forms of the compound.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone: can be compared with other similar compounds, such as (3-aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone and (3-aminopiperidin-1-yl)(2,6-dibromophenyl)methanone . These compounds share similar structural features but differ in the halogen substituents on the aromatic ring, which can affect their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • (3-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone

  • (3-Aminopiperidin-1-yl)(2,6-dibromophenyl)methanone

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-9-4-1-5-10(14)11(9)12(17)16-6-2-3-8(15)7-16/h1,4-5,8H,2-3,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUOVICILYZPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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